molecular formula C12H12N4O4 B1436618 2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate CAS No. 130676-57-2

2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate

Cat. No.: B1436618
CAS No.: 130676-57-2
M. Wt: 276.25 g/mol
InChI Key: GPXQOAZINYNULZ-DTWKUNHWSA-N
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Description

2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate typically involves the transformation of ribonucleosides into their dideoxy and didehydro derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents like Bu3SnH and AIBN .

Industrial Production Methods

In industrial settings, the production of 2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of enzymes such as adenosine deaminase can enhance the transformation of 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate involves its incorporation into DNA or RNA, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting viral replication or cancer cell proliferation. The compound targets reverse transcriptase enzymes in viruses, making it effective against retroviruses like HIV .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Didehydro-2’,3’-dideoxyinosine-5’-acetate is unique due to its specific chemical structure, which allows it to be a potent inhibitor of viral replication and cancer cell growth. Its acetate group enhances its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h2-3,5-6,8-9H,4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXQOAZINYNULZ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C=CC(O1)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130676-57-2
Record name 2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-DIDEHYDRO-2',3'-DIDEOXYINOSINE-5'-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7XDZ4B2CY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate
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2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate
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2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate
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2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate
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2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate
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2',3'-Didehydro-2',3'-dideoxyinosine-5'-acetate

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